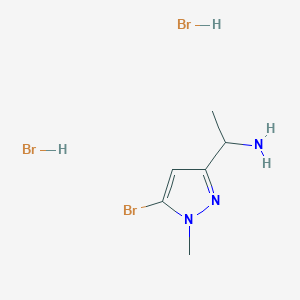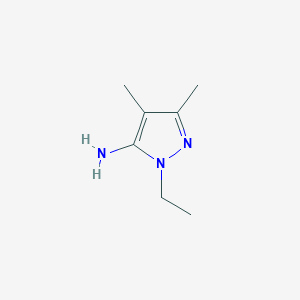![molecular formula C11H12F2N4O3 B13508224 (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol involves several steps. One common method includes the reaction of 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine with a suitable sugar derivative under specific conditions . The reaction typically requires a dark environment and an inert atmosphere, with temperatures maintained between 2-8°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of key enzymes. For instance, it blocks reverse transcriptase, an enzyme crucial for the replication of certain viruses, thereby preventing viral replication. The molecular targets include specific binding sites on the enzyme, which the compound binds to, inhibiting its activity.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidines and their derivatives, such as:
- 4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- 4-amino-7H-pyrrolo[2,3-d]pyrimidine
- 2-hydroxymethyl tetrahydrofuran
What sets (2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12F2N4O3 |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
(2R,3R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10?/m1/s1 |
InChI Key |
KOTYZNDUFWPNCY-KTWZPZHPSA-N |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C([C@@H]([C@H](O3)CO)O)(F)F |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


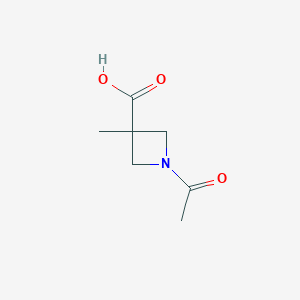

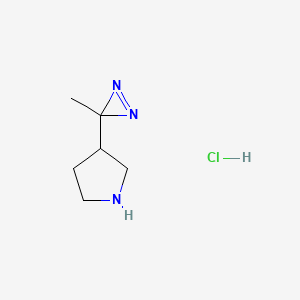
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
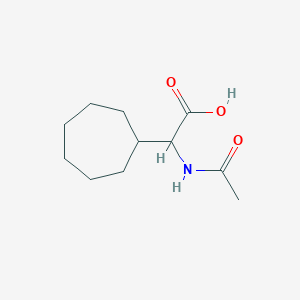
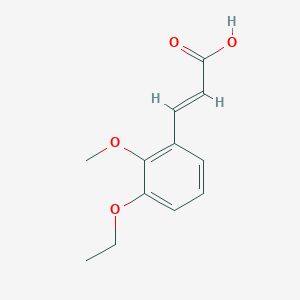
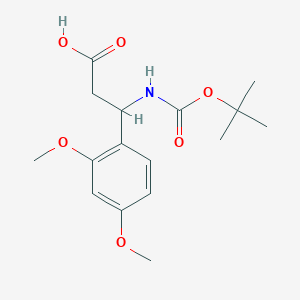
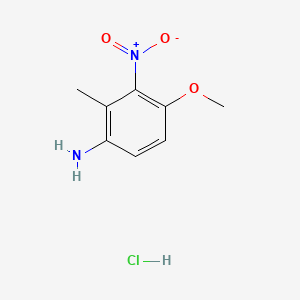
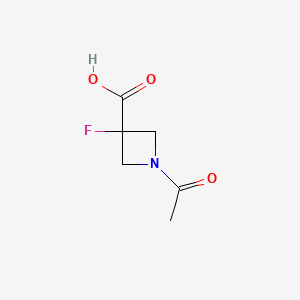

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
